molecular formula C9H16N4OS B033203 Tebuthiuron CAS No. 34014-18-1

Tebuthiuron

Cat. No.: B033203
CAS No.: 34014-18-1
M. Wt: 228.32 g/mol
InChI Key: HBPDKDSFLXWOAE-UHFFFAOYSA-N
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Description

Tebuthiuron is a nonselective broad-spectrum herbicide belonging to the urea class. It is primarily used to control weeds, woody and herbaceous plants, and sugar cane. This compound is absorbed by the roots and transported to the leaves, where it inhibits photosynthesis, effectively controlling unwanted vegetation .

Mechanism of Action

Target of Action

Tebuthiuron is a nonselective broad-spectrum herbicide of the urea class . It primarily targets weeds, woody and herbaceous plants, and sugar cane . The compound’s primary target within these organisms is the photosynthesis process .

Mode of Action

This compound operates by being absorbed by the roots of the target plants and then being transported to the leaves . Once in the leaves, it inhibits photosynthesis . This inhibition of photosynthesis is the key interaction between this compound and its targets, leading to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the photosynthesis pathway . By inhibiting photosynthesis, this compound disrupts the plant’s ability to convert light energy into chemical energy, which is crucial for the plant’s survival . The downstream effects of this disruption include a decrease in the plant’s energy production, leading to its eventual death .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is absorbed by the roots of plants and transported to the leaves It is known that this compound is highly water-soluble, which can influence its bioavailability and potential for leaching .

Result of Action

The result of this compound’s action is the death of the target plants. By inhibiting photosynthesis, this compound deprives the plants of the energy they need to survive . This leads to the defoliation and eventual death of the plant .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its high water solubility means that it has a great potential for groundwater contamination . It also has low adsorption to soil particles and high persistence in soil . These properties can influence the compound’s action, efficacy, and stability in the environment . Furthermore, the compound’s effectiveness can be influenced by the specific characteristics of the soil in which it is applied .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tebuthiuron can be synthesized using 2-methylamino-5-tert-butyl-1,3,4-thiadiazole, carbonyl dihalide or its derivatives, and methylamine as raw materials. The synthesis involves the following steps:

    Salt Forming Reaction: 5-tert-butyl-2-methylamino-1,3,4-thiadiazole reacts with carbonyl dihalide to form N-methyl-N-(5-tert-butyl-1,3,4-thiadiazole) carbamyl chloride.

    Photochemical Reaction: The carbamyl chloride undergoes a photochemical reaction in an organic solvent.

    Introduction of Methylamine: Monomethylamine gas is introduced to generate this compound

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield, product purity, and production safety. The use of methyl isocyanate, a highly toxic substance, is avoided to minimize environmental pollution and potential risks .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Scientific Research Applications

Tebuthiuron has diverse applications in scientific research:

Comparison with Similar Compounds

    Diuron: Another urea-based herbicide with similar applications but different chemical structure.

    Hexazinone: A triazine herbicide with a similar mode of action but different target specificity.

Uniqueness of Tebuthiuron:

This compound’s unique properties and diverse applications make it a valuable compound in various fields of scientific research and industry.

Properties

IUPAC Name

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea
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InChI

InChI=1S/C9H16N4OS/c1-9(2,3)6-11-12-8(15-6)13(5)7(14)10-4/h1-5H3,(H,10,14)
Source PubChem
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InChI Key

HBPDKDSFLXWOAE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)(C)C1=NN=C(S1)N(C)C(=O)NC
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Molecular Formula

C9H16N4OS
Record name TEBUTHIURON
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DSSTOX Substance ID

DTXSID3024316
Record name Tebuthiuron
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Molecular Weight

228.32 g/mol
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Physical Description

Tebuthiuron appears as colorless odorless crystals. Non corrosive. Used as an herbicide., Off-white crystals with a pungent odor formulated for spray, granules or pellets; [EXTOXNET]
Record name TEBUTHIURON
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Solubility

Solubility in benzene 3.7, hexane 6.1, 2-methoxyethanol 60, acetonitrile 60, acetone 70, methanol 170, chloroform 250 (all in g/L, 25 °C), In water, 2.5X10+3 mg/L at 25 °C
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Vapor Pressure

0.000002 [mmHg], 3.0X10-7 mm Hg at 25 °C (0.04 mPa, 25 °C, gas saturation method)
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Mechanism of Action

Phytotoxicity symptoms suggest that tebuthiruon inhibits photosynthesis.
Record name TEBUTHIURON
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Color/Form

Colorless solid, Gray to dark brown pellet

CAS No.

34014-18-1
Record name TEBUTHIURON
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Melting Point

161.5-164 °C
Record name TEBUTHIURON
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Tebuthiuron is a photosynthetic inhibitor. It acts by blocking electron transport in photosystem II, thereby disrupting the process of photosynthesis. [] (https://www.semanticscholar.org/paper/89bed3e7e3f377d0db00d697f337c1dd73bcd0b0)

A: Disruption of photosynthesis leads to a cascade of effects, including reduced carbohydrate production, starvation, defoliation, and eventual death of the plant. [] (https://www.semanticscholar.org/paper/89bed3e7e3f377d0db00d697f337c1dd73bcd0b0)

ANone: The molecular formula of this compound is C9H16N4OS, and its molecular weight is 228.32 g/mol.

A: Soil moisture is crucial for this compound's activity. Adequate rainfall or irrigation is needed to transport the herbicide into the root zone of target plants. [] (https://www.semanticscholar.org/paper/3da129455e2aea6bd3f6349ec332bf4ca616491f)

A: Yes, this compound's effectiveness is influenced by soil characteristics such as clay and organic matter content. Higher clay and organic matter content generally reduces its phytotoxicity. [] (https://www.semanticscholar.org/paper/3da129455e2aea6bd3f6349ec332bf4ca616491f)

A: Yes, seasonal application can influence this compound's effectiveness. For example, spring applications have shown greater control of yaupon (Ilex vomitoria) compared to applications in summer, fall, or winter. [] (https://www.semanticscholar.org/paper/588ea9a53c27ba92dcf41607597d283f03ea1749)

A: Yes, sugarcane straw can influence the deposition and leaching of this compound. Higher amounts of straw can reduce herbicide transposition at the moment of application and leaching. [] (https://www.semanticscholar.org/paper/e8dfc6051b9d12400ef030a11d1b53f2c69ed9e9)

ANone: this compound is not a catalyst and does not exhibit catalytic properties. Its application focuses on herbicidal activity.

ANone: This aspect was not extensively covered in the provided research articles. Further research is needed to explore computational chemistry and modeling applications for this compound.

A: this compound is typically formulated as pellets or as a wettable powder. [] (https://www.semanticscholar.org/paper/e54c7300b00530c7c4a27cfb991a795b78a5c163)

A: Alkyl polyglycoside adjuvant can increase this compound deposition on sugarcane straw, reduce herbicide drift, and potentially increase its retention. [] (https://www.semanticscholar.org/paper/155c1f7159e2e70cc1c149d59eef5597dbf272f5)

A: Concerns primarily revolve around its persistence in soil and potential leaching into groundwater, which could affect non-target organisms and water quality. [] (https://www.semanticscholar.org/paper/8d3c6a35871630dfb6dfddac881cb3b9742f4fc7)

A: Yes, the legal limit for this compound plus its metabolites in forage plants can be as low as 20 microgram/g. [] (https://www.semanticscholar.org/paper/d8d3d8cd95f40dd320ae36ed40452755459f8081)

A: this compound can persist in soil for extended periods. Research has shown its residual activity for at least eight years post-application. [] (https://www.semanticscholar.org/paper/141b9317d7fe9c1cd6958b2d3a4b373fb4e3797a)

A: While this compound and its metabolites can be present in dead wood of treated trees, the concentrations are generally low and considered to pose minimal environmental risk. [] (https://www.semanticscholar.org/paper/5d8fdd2e326d8ead0dd62ac9e24115a3f1c9911b)

A: Yes, there is a potential for this compound to leach into groundwater, especially in areas with sandy soils and high rainfall. Monitoring programs are essential to assess potential contamination. [] (https://www.semanticscholar.org/paper/4a1c59a7c5849518c1c6d424a94c658260e77016)

ANone: Strategies include using appropriate application rates, optimizing timing of application to minimize leaching, and exploring alternative control methods for target species.

A: Yes, alternative control methods include mechanical treatments (e.g., mowing, cutting), prescribed burning, and biological control agents. The choice of method depends on the target species, site characteristics, and management goals. [] (https://www.semanticscholar.org/paper/15b0abd85084ebe754df61698201291b919452c6)

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